molecular formula C17H13BrF2N2O2 B2478688 N-(3-bromophenyl)-1-(3,4-difluorobenzoyl)azetidine-3-carboxamide CAS No. 1334369-38-8

N-(3-bromophenyl)-1-(3,4-difluorobenzoyl)azetidine-3-carboxamide

Cat. No. B2478688
CAS RN: 1334369-38-8
M. Wt: 395.204
InChI Key: WBWASDWWTRKGOC-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-1-(3,4-difluorobenzoyl)azetidine-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BDA-410 and is a potent inhibitor of the protein-protein interaction between Bcl-2 and Bak/Bax, which plays a crucial role in apoptosis.

Scientific Research Applications

Central Nervous System (CNS) Applications

Research indicates that azole groups, including benzimidazoles and imidazoles, are critical in the development of CNS drugs due to their ability to penetrate the CNS and exhibit various pharmacological effects such as agonistic and antagonistic activities on neurotransmitters and ion channels. The synthesis processes involving these groups often employ reagents like bromoketones and aromatic aldehydes, suggesting the utility of bromophenyl and difluorobenzoyl functionalities in enhancing CNS drug properties (Saganuwan, 2020).

Antimicrobial and Antitumor Activities

The synthesis of guanidinobenzazoles, which includes processes involving modifications and functionalization with aromatic moieties, highlights the potential antimicrobial and antitumor applications of compounds containing benzazoles. These findings underscore the importance of structural modifications in developing pharmacophores with enhanced biological activities (Rosales-Hernández et al., 2022).

Synthesis of Fluorinated and Brominated Intermediates

The practical synthesis of fluorinated and brominated biphenyls as key intermediates for manufacturing anti-inflammatory materials demonstrates the relevance of compounds with bromophenyl and difluorobenzoyl groups in drug development. These intermediates are crucial for the large-scale production of therapeutically active compounds, showcasing the utility of specific functional groups in enhancing the synthesis process (Qiu et al., 2009).

Novel Synthetic Opioids

Although not directly related to the requested compound, research on novel synthetic opioids, including N-substituted benzamides and acetamides, reveals the ongoing exploration of brominated and fluorinated compounds in developing substances with euphoric effects. This research area may provide insights into the structural requirements for achieving specific pharmacological outcomes (Sharma et al., 2018).

properties

IUPAC Name

N-(3-bromophenyl)-1-(3,4-difluorobenzoyl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrF2N2O2/c18-12-2-1-3-13(7-12)21-16(23)11-8-22(9-11)17(24)10-4-5-14(19)15(20)6-10/h1-7,11H,8-9H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBWASDWWTRKGOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC(=C(C=C2)F)F)C(=O)NC3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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